

Application Notes & Protocols:

Spectrophotometric Determination of Cobalt Using 1-Nitroso-2-Naphthol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Nitroso-2-naphthol**

Cat. No.: **B091326**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spectrophotometric determination of cobalt using **1-nitroso-2-naphthol** is a well-established and reliable analytical method. This technique is predicated on the reaction between cobalt (II) ions and **1-nitroso-2-naphthol** to form a stable, colored complex. The intensity of the color, which is directly proportional to the cobalt concentration, is then measured using a spectrophotometer. This method is noted for its sensitivity and can be adapted for various sample matrices, including alloys, pharmaceutical preparations, and water samples.^[1] Recent advancements have incorporated micellar systems, such as sodium dodecyl sulphate (SDS), to enhance sensitivity and molar absorptivity, thereby eliminating the need for toxic solvent extraction steps.^{[1][2]}

Principle

Cobalt (II) ions react with **1-nitroso-2-naphthol** in a slightly acidic to neutral medium (optimally at pH 5.0) to form a green-colored tris(**1-nitroso-2-naphtholato**) cobalt(III) complex.^[1] In this reaction, cobalt (II) is oxidized to cobalt (III). The stoichiometric composition of the chelate is 1:3 (Co:**1-nitroso-2-naphthol**).^[1] The resulting complex exhibits maximum absorbance at a specific wavelength, which can be used for quantitative analysis. The use of a surfactant like

SDS creates a micellar medium that enhances the solubility of the complex and improves the method's sensitivity.[\[1\]](#)

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of cobalt using **1-nitroso-2-naphthol**, both with and without the use of a micellar agent.

Parameter	Value (in SDS Micellar Medium)	Value (Aqueous/Organic Solvent)
Wavelength of Maximum Absorbance (λ_{max})	436.2 nm [1]	525 nm [3]
Optimal pH	5.0 [1] [4]	7.0 [3]
Molar Absorptivity (ϵ)	$2.05 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$ [1]	$1.44 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$ [3]
Linear Concentration Range	0.12 - 4.0 $\mu\text{g/mL}$ [1]	0.24 - 7.5 ppm [3]
Sandell's Sensitivity	3.49 ng cm^{-2} [1]	Not Specified
Stoichiometry (Co:Reagent)	1:3 [1]	Not Specified
Detection Limit	0.12 $\mu\text{g/mL}$ [1]	0.06 ppm [3]
Complex Color	Green [1]	Not Specified
Stability of Complex	Stable for up to 24 hours [1]	Stable for at least 3 months [3]

Experimental Protocols

Preparation of Reagents

- Standard Cobalt (II) Solution (1000 $\mu\text{g/mL}$): Dissolve 4.93 g of cobalt (II) nitrate ($\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$) in deionized water and dilute to 1 L in a volumetric flask.[\[1\]](#)
- **1-Nitroso-2-naphthol** Reagent (in SDS): Dissolve 75 mg of **1-nitroso-2-naphthol** in a minimal volume of 1.0% SDS solution and then dilute to 50 mL with the same SDS solution.
[\[1\]](#)

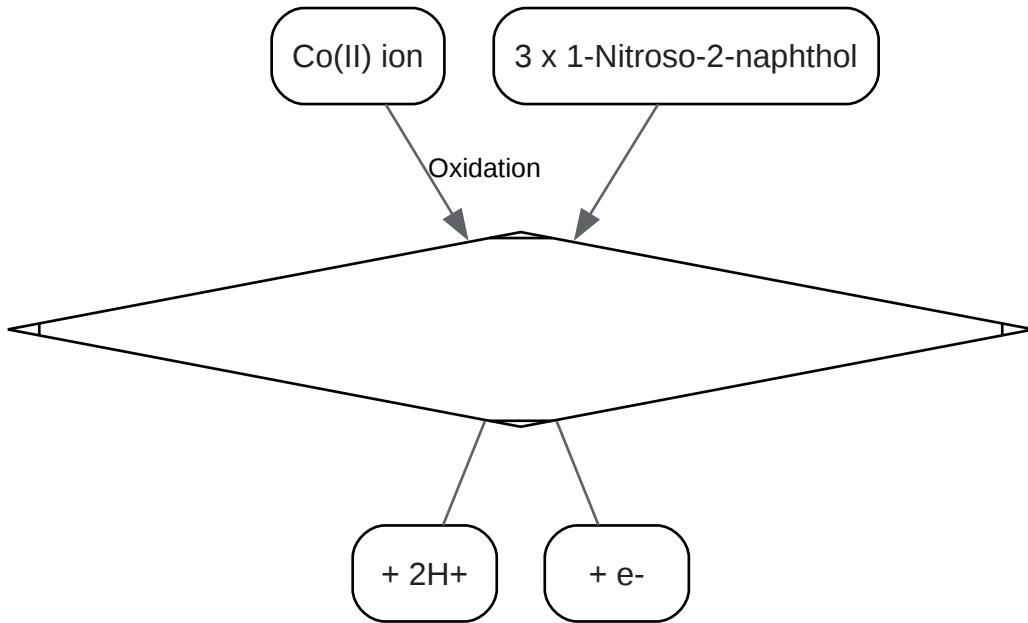
- Sodium Dodecyl Sulphate (SDS) Solution (1.0%): Dissolve 1.0 g of SDS in deionized water and dilute to 100 mL in a volumetric flask.[1]
- Buffer Solution (pH 5.0): Prepare an acetate buffer by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate to achieve a pH of 5.0.

Apparatus

- UV-Vis Spectrophotometer
- pH meter
- Volumetric flasks
- Pipettes
- Beakers

Analytical Procedure

- Sample Preparation:
 - For alloy samples, dissolve a known weight of the alloy in a suitable acid mixture (e.g., 10 mL of a 10:1 mixture of nitric acid and sulphuric acid), heat to dryness, and then redissolve and dilute to a known volume.[1]
 - For pharmaceutical samples (e.g., Vitamin B12 injections), digest the sample with a mixture of nitric and sulphuric acids, heat to dryness, and then reconstitute in a known volume of deionized water.[1]
 - For water samples, filter the sample and acidify with concentrated nitric acid to prevent precipitation.[1]
- Calibration Curve Construction:
 - Pipette aliquots of the standard cobalt (II) solution (ranging from 0.12 to 4.0 $\mu\text{g}/\text{mL}$) into a series of 10 mL volumetric flasks.

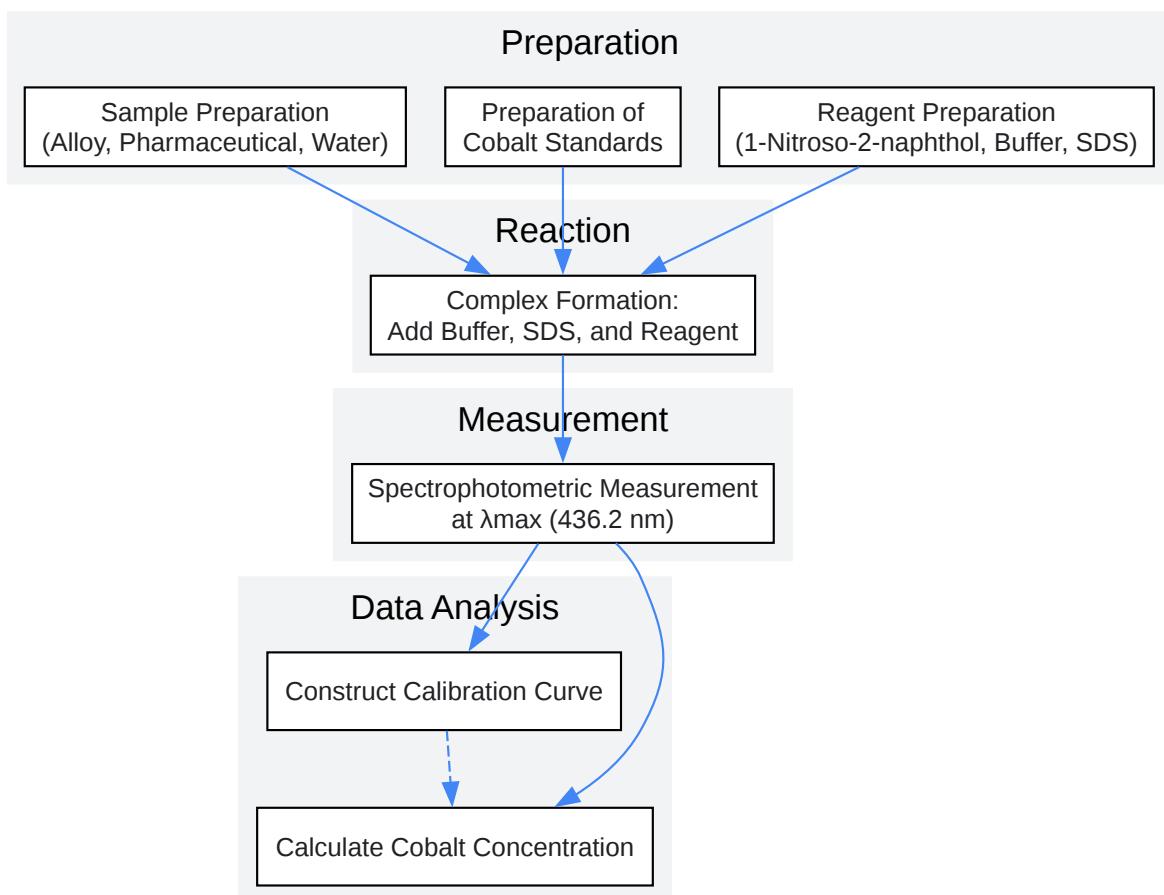

- To each flask, add 2.0 mL of the pH 5.0 buffer solution and 2.0 mL of the 1.0% SDS solution.[[1](#)]
- Add an appropriate volume of the **1-nitroso-2-naphthol** reagent.
- Dilute to the mark with deionized water and mix well.
- Allow the color to develop for at least 5 minutes.[[1](#)]
- Measure the absorbance of each solution at 436.2 nm against a reagent blank.
- Plot a graph of absorbance versus concentration to obtain the calibration curve.

- Sample Analysis:
 - Take a suitable aliquot of the prepared sample solution in a 10 mL volumetric flask.
 - Follow the same procedure as for the calibration curve (steps 2b to 2e).
 - Measure the absorbance of the sample solution.
 - Determine the concentration of cobalt in the sample from the calibration curve.

Visualizations

Chemical Reaction

Reaction of Cobalt with 1-Nitroso-2-naphthol



[Click to download full resolution via product page](#)

Caption: Formation of the Cobalt(III)-**1-Nitroso-2-naphthol** Complex.

Experimental Workflow

Spectrophotometric Determination Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Cobalt Determination via Spectrophotometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lacc-terryb.com [lacc-terryb.com]
- 2. researchgate.net [researchgate.net]
- 3. lacc-terryb.com [lacc-terryb.com]
- 4. DETERMINATION OF COBALT(II) WITH 1-NITROSO-2-NAPHTHOL IN MICELLAR MEDIUM BY FIRST DERIVATIVE SPECTROPHOTOMETRY | The Nucleus [thenucleuspak.org.pk]
- To cite this document: BenchChem. [Application Notes & Protocols: Spectrophotometric Determination of Cobalt Using 1-Nitroso-2-Naphthol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091326#spectrophotometric-determination-of-cobalt-using-1-nitroso-2-naphthol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com